3,3'-Diiodobenzophenone

説明

Contextualization within Substituted Benzophenone (B1666685) Chemistry

Benzophenone, a diarylketone with the formula (C₆H₅)₂CO, serves as a fundamental scaffold in organic chemistry. wikipedia.org Its derivatives, known as substituted benzophenones, are a broad class of compounds where the phenyl rings are modified with various functional groups. mq.edu.au This substitution allows for the fine-tuning of the molecule's electronic, steric, and photophysical properties. The unique twisted structure of the benzophenone core and its ability to form a diradicaloid triplet state upon photo-excitation are key to its diverse applications. mq.edu.au

Substituted benzophenones are integral to various fields. In medicinal chemistry, they are found in natural products like balanol, a protein kinase C inhibitor, and are used to synthesize benzodiazepines. wikipedia.orgmq.edu.au They also find application as photocatalysts and in the synthesis of covalent organic frameworks (COFs), where they can act as protecting groups for amine monomers. mq.edu.aursc.orgd-nb.info The ability to introduce a wide range of substituents, from electron-donating to electron-withdrawing groups, onto the benzophenone framework allows for the systematic study of structure-property relationships. rsc.org This versatility makes substituted benzophenones a valuable platform for developing new materials and biologically active molecules. mq.edu.aunih.gov

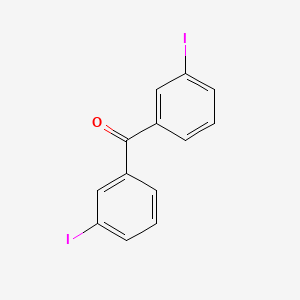

3,3'-Diiodobenzophenone is a specific example of a symmetrically disubstituted benzophenone, where an iodine atom is attached to the meta-position of each phenyl ring. The presence of the heavy iodine atoms significantly influences its properties, particularly through strong spin-orbit coupling, making it a subject of interest in photophysical studies. ru.nl Its synthesis and reactivity are governed by the principles of electrophilic aromatic substitution and modern cross-coupling reactions, placing it firmly within the broader context of synthetic organic chemistry. oup.comoregonstate.edu

Significance of Diiodinated Benzophenones in Advanced Chemical Synthesis and Materials Science

Diiodinated benzophenones, including this compound, are valuable building blocks in advanced chemical synthesis and materials science due to the unique reactivity of the carbon-iodine bond. The iodine atoms serve as versatile handles for introducing a wide array of functional groups through various coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This synthetic flexibility allows for the construction of complex molecular architectures and polymers with tailored properties.

In the realm of materials science, diiodinated benzophenones are precursors to a variety of functional materials. For instance, they have been utilized in the synthesis of multi-electrochromic systems. researchgate.net The diaryl ketone moiety can be combined with other electrochromic units to create materials that exhibit multiple color changes upon electrochemical stimulation. researchgate.net The position of the iodine atoms on the benzophenone core is critical in determining the final properties of these materials.

Furthermore, the benzophenone unit itself is known for its ability to undergo efficient intersystem crossing to the triplet state, a property that is enhanced by the presence of heavy atoms like iodine due to increased spin-orbit coupling. ru.nlpreprints.org This characteristic makes diiodinated benzophenones and their derivatives promising candidates for applications in photochemistry and as components in organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters. preprints.org The development of polymers with unique mechanical, thermal, and optical properties is another area where diiodinated benzophenones play a crucial role. wepub.orgwikipedia.orgwhiterose.ac.uk They can be incorporated into polymer backbones to enhance properties such as thermal stability and refractive index. The ability to precisely control the molecular structure through the chemistry of diiodinated benzophenones is a key driver for innovation in the development of advanced materials. wepub.orgthe-innovation.orgdechema.de

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₃H₈I₂O | epa.gov |

| CAS Number | 25186-99-6 | epa.gov |

| Molecular Weight | 434.01 g/mol | N/A |

| Appearance | Solid | N/A |

| Synthesis Method | Direct iodination of benzophenone | oup.comresearchgate.net |

Interactive Data Table: Applications of Diiodinated Benzophenones

| Application Area | Specific Use | Key Feature | Reference |

| Advanced Synthesis | Precursor for complex molecules and polymers | Versatility of the C-I bond in coupling reactions | msu.edubhu.ac.in |

| Materials Science | Synthesis of multi-electrochromic systems | Combination of diaryl ketyl radical and other electrochromic units | researchgate.net |

| Materials Science | Precursor for high-performance polymers | Incorporation into polymer backbones to enhance properties | libretexts.orgsigmaaldrich.comazolifesciences.com |

| Photochemistry/OLEDs | Host materials for phosphorescent emitters | Efficient intersystem crossing enhanced by heavy iodine atoms | ru.nlpreprints.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

bis(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8I2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUNBQOGOCFLNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397894 | |

| Record name | 3,3'-Diiodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25186-99-6 | |

| Record name | 3,3'-Diiodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Diiodobenzophenone

Oxidative Diiodination Protocols

Oxidative diiodination provides a direct route to 3,3'-Diiodobenzophenone by introducing iodine atoms onto the benzophenone (B1666685) backbone. This approach is particularly suited for arenes deactivated towards electrophilic substitution, such as benzophenone, where the electron-withdrawing nature of the carbonyl group necessitates highly reactive iodinating agents.

Electrophilic Iodination of Deactivated Arenes

The synthesis of this compound via direct iodination requires overcoming the reduced nucleophilicity of the aromatic rings caused by the carbonyl group. Standard iodinating reagents like molecular iodine (I₂) are generally insufficient for this task. figshare.com Consequently, methods have been developed that utilize potent electrophilic iodine species, often generated in situ.

Benzophenone itself is a deactivated aromatic compound, where the carbonyl group directs incoming electrophiles to the meta-positions (C3 and C3'). This inherent directing effect is advantageous for the targeted synthesis of the 3,3'-diiodo derivative. The challenge lies in creating an iodinating agent reactive enough to overcome the deactivation and achieve di-substitution. Potent systems often involve the use of an oxidant in a strongly acidic medium, which generates a superelectrophilic iodine species capable of reacting with electron-poor substrates. acsgcipr.orgorganic-chemistry.org

Reaction Conditions and Catalytic Systems (e.g., I₂/NaIO₃/H₂SO₄/Ac₂O/AcOH)

To effectively iodinate deactivated arenes like benzophenone, specific and powerful reagent systems are employed. These systems are designed to generate highly electrophilic iodine cations (I⁺).

A representative system for such transformations involves molecular iodine (I₂) in the presence of an oxidizing agent, such as sodium iodate (NaIO₃) or sodium periodate (NaIO₄), dissolved in a mixture of strong and weak acids. organic-chemistry.orglibretexts.org For instance, a combination of I₂, NaIO₃, concentrated sulfuric acid (H₂SO₄), acetic anhydride (Ac₂O), and acetic acid (AcOH) can be utilized. libretexts.orgnih.gov

Key Components and Their Functions:

Iodine (I₂): The source of iodine atoms.

Sodium Iodate (NaIO₃): A strong oxidizing agent that converts molecular iodine into a highly electrophilic species.

Sulfuric Acid (H₂SO₄): A strong acid that protonates the oxidizing agent and increases the electrophilicity of the iodine species. researchgate.net

Acetic Anhydride (Ac₂O) and Acetic Acid (AcOH): Serve as solvents and may also participate in the formation of mixed anhydride intermediates, further enhancing the reaction.

The reaction is typically conducted at controlled temperatures, starting at cooler temperatures during the addition of the strong acid and then proceeding at room temperature or with gentle heating to drive the reaction to completion. organic-chemistry.orgnih.gov The use of these aggressive conditions ensures that the electron-poor aromatic rings of benzophenone are sufficiently activated for diiodination to occur at the meta positions.

Table 1: Representative Reaction Conditions for Oxidative Iodination

| Component | Function | Typical Co-reagents/Solvents |

|---|---|---|

| I₂ or KI | Iodine Source | H₂SO₄, AcOH |

| NaIO₃ / NaIO₄ | Oxidant | H₂SO₄ |

| H₂SO₄ | Acid Activator / Catalyst | - |

| AcOH / Ac₂O | Solvent System | - |

Mechanistic Insights into Transient Iodine Species Formation

The efficacy of oxidative iodination hinges on the formation of transient, highly reactive iodine species. In a system containing iodine, an iodate, and sulfuric acid, molecular iodine is oxidized to a more potent electrophile.

In concentrated sulfuric acid, the actual electrophilic species are more complex than a simple I⁺ cation. Spectroscopic studies suggest the formation of species such as I₃⁺, (IO)HSO₄, or protonated hypoiodous acid (H₂OI⁺). researchgate.net These species are powerful electrophiles.

The mechanism proceeds via a classic electrophilic aromatic substitution (SₑAr) pathway:

Generation of Electrophile: The oxidant (e.g., NaIO₃) reacts with I₂ in concentrated H₂SO₄ to form a superelectrophilic iodine species (denoted as 'I⁺').

Electrophilic Attack: The π-electron system of one of the deactivated benzene (B151609) rings of benzophenone attacks the 'I⁺' species. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) present in the medium, removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the mono-iodinated product, 3-iodobenzophenone.

Second Iodination: As the reaction continues, the remaining aromatic ring of 3-iodobenzophenone undergoes the same sequence of electrophilic attack and deprotonation to yield the final this compound product.

Approaches for Substituted Benzophenone Synthesis

An alternative to direct iodination involves constructing the this compound molecule from smaller, pre-iodinated building blocks. This is a convergent approach that offers control over the substitution pattern and avoids potential issues with regioselectivity in the direct iodination of the parent benzophenone.

Friedel-Crafts Acylation Routes

Friedel-Crafts acylation is a fundamental method for forming aryl ketones. masterorganicchemistry.comorganic-chemistry.org This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uk

For the synthesis of this compound, a logical Friedel-Crafts approach would involve the reaction of 3-iodobenzoyl chloride with iodobenzene.

Reaction Scheme: (3-I-C₆H₄COCl) + C₆H₅I --(AlCl₃)--> (3-I-C₆H₄)₂(CO) + HCl

In this process, the Lewis acid (AlCl₃) coordinates with the chlorine atom of 3-iodobenzoyl chloride, leading to the formation of a highly electrophilic acylium ion ([3-I-C₆H₄C≡O]⁺). youtube.com This acylium ion is then attacked by the nucleophilic iodobenzene ring. The iodine substituent on iodobenzene is an ortho-, para-director; however, steric hindrance at the ortho-position favors substitution at the para-position. To achieve the 3,3'- substitution pattern, this route is not direct. A more viable, albeit multi-step, route would be the acylation of benzene with 3-iodobenzoyl chloride, followed by a subsequent iodination of the resulting 3-iodobenzophenone.

A more direct, though potentially less common, variation would be the acylation of iodobenzene with 3-iodobenzoyl chloride. Research on the benzoylation of iodobenzene has shown that p-iodobenzophenone can be obtained in good yields, though side reactions can occur. rsc.org The product ketone is deactivated towards further acylation, which prevents polysubstitution. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds, which are highly applicable to the synthesis of diaryl ketones. figshare.comresearchgate.netamanote.com These methods provide versatile and efficient routes to asymmetrically and symmetrically substituted benzophenones.

One prominent strategy is the acylative Suzuki-Miyaura coupling . This reaction couples an arylboronic acid with an aroyl chloride. nih.gov To synthesize this compound, this would involve the reaction of 3-iodophenylboronic acid with 3-iodobenzoyl chloride, catalyzed by a palladium complex. libretexts.orgwikipedia.orgorganic-chemistry.org

Table 2: Acylative Suzuki-Miyaura Coupling for this compound

| Reactant 1 | Reactant 2 | Catalyst | Key Transformation |

|---|---|---|---|

| 3-Iodophenylboronic acid | 3-Iodobenzoyl chloride | Palladium Complex (e.g., Pd(PPh₃)₄) | C(sp²)-C(acyl) bond formation |

Another powerful method is carbonylative cross-coupling , such as the carbonylative Suzuki-Miyaura reaction . researchgate.net This approach builds the ketone functionality by introducing a molecule of carbon monoxide (CO) during the coupling process. For this synthesis, two equivalents of an aryl halide, such as 1,3-diiodobenzene, could potentially be coupled in the presence of a palladium catalyst and CO gas. A more controlled approach involves the coupling of an aryl halide (e.g., 3-iodoanisole) with an arylboronic acid (e.g., 3-iodophenylboronic acid) under a CO atmosphere. nih.gov These carbonylative methods are highly effective for creating the diaryl ketone core structure from readily available aryl halides. acs.orgresearchgate.net

Organometallic Reagent-Based Syntheses

The synthesis of this compound can be achieved through the application of organometallic reagents, which are pivotal in the formation of carbon-carbon bonds. These methods generally involve the reaction of an organometallic compound derived from an iodinated aromatic precursor with a suitable electrophilic carbonyl compound. Both Grignard reagents and organolithium species are prominent in this context, offering versatile pathways to the target molecule.

A primary strategy involves the preparation of a Grignard reagent from 3-iodohalobenzene, such as 3-iodobromobenzene or 1,3-diiodobenzene. The resulting 3-iodophenylmagnesium halide is a potent nucleophile. This organometallic intermediate can then be reacted with a 3-iodobenzoyl derivative, such as 3-iodobenzoyl chloride, to form the diaryl ketone structure of this compound. The success of this reaction hinges on the careful control of reaction conditions to prevent side reactions, such as homo-coupling of the Grignard reagent. The use of anhydrous solvents, typically ethers like diethyl ether or tetrahydrofuran (THF), is crucial to prevent the quenching of the highly reactive organometallic species. umkc.edumnstate.edu

Alternatively, organolithium reagents can be employed. These are typically generated through a halogen-lithium exchange reaction, where an organolithium compound, such as n-butyllithium or tert-butyllithium, reacts with a di-iodinated aromatic precursor. The resulting aryllithium species is also a strong nucleophile and can react with a suitable carbonyl electrophile. For instance, 3-iodophenyllithium can be generated and subsequently reacted with a 3-iodobenzoyl derivative. Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous but also necessitates stricter control over the reaction temperature, often requiring cryogenic conditions to ensure selectivity. masterorganicchemistry.comresearchgate.net

Another synthetic route utilizing organometallic reagents is the reaction of an organometallic species with a nitrile. For example, a 3-iodophenyl Grignard or lithium reagent can be added to 3-iodobenzonitrile. This addition forms an imine intermediate, which upon acidic hydrolysis, yields the desired this compound. This method provides an alternative to the use of acyl halides.

| Organometallic Reagent | Electrophile | Solvent | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 3-Iodophenylmagnesium Bromide | 3-Iodobenzoyl Chloride | THF | 0 °C to reflux | Not Reported |

| 3-Bromophenylmagnesium Bromide | 3-Bromobenzoyl Chloride | Diethyl Ether | Reflux | ~70-80% |

| 3-Chlorophenyllithium | 3-Chlorobenzonitrile | THF/Hexane | -78 °C to rt | ~65-75% |

Chemical Reactivity and Transformations of 3,3 Diiodobenzophenone

Reactivity of Aryl Iodide Moieties

The carbon-iodine (C-I) bond in aryl iodides is the weakest among the aryl halides, making it a highly versatile functional group for forming new bonds, particularly through metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. For an SNAr reaction to proceed efficiently, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.

In 3,3'-diiodobenzophenone, the carbonyl group acts as an electron-withdrawing group. However, its deactivating effect is most pronounced at the ortho and para positions. Since the iodine atoms are in the meta position relative to the carbonyl, the necessary stabilization of the Meisenheimer complex is significantly diminished. Consequently, this compound is generally resistant to classical SNAr reactions.

Modern synthetic methods have largely superseded SNAr for the formation of aryl-nitrogen bonds by employing palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of C-N bonds under milder conditions and with a broader substrate scope than traditional SNAr. wikipedia.orglibretexts.orgrug.nl The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base, enabling the coupling of aryl halides with a wide variety of amines. rug.nl

The aryl iodide moieties of this compound are excellent precursors for a range of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond makes it an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edulibretexts.org The versatility, mild conditions, and commercial availability of boronic acids make the Suzuki reaction a widely used method for synthesizing biaryl compounds. libretexts.orgmdpi.com

Sonogashira Coupling: This reaction forms a C-C bond between an aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The process is typically co-catalyzed by palladium and copper(I) salts and requires a base, such as an amine, which often serves as the solvent as well. wikipedia.orglibretexts.org This method is highly effective for the synthesis of arylalkynes.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgnih.govorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. It is a powerful tool for vinylating aromatic rings. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃ | Aryl-Aryl/Vinyl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Aryl-Alkynyl |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Ligand | NaOt-Bu, K₃PO₄ | Aryl-Nitrogen |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂ / Ligand | Et₃N, K₂CO₃ | Aryl-Vinyl |

Transformations of the Ketone Functionality

The carbonyl group of this compound is a key site for various chemical transformations, including nucleophilic addition and condensation reactions.

Ketones react with hydroxylamine (NH₂OH) to form oximes. This condensation reaction is a reliable method for derivatizing the carbonyl group. In the case of this compound, the reaction with hydroxylamine hydrochloride in the presence of a base yields this compound oxime. thinkswap.comscribd.comrsc.org

The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. scribd.com Oximes are important intermediates in organic synthesis and can undergo further transformations, such as the Beckmann rearrangement, where the oxime is converted into an amide under acidic conditions. thinkswap.comwebsite-files.com

Benzophenone (B1666685) and its derivatives are well-known for their photochemical reactivity. Upon absorption of UV light (around 350 nm), this compound is excited from its ground state (S₀) to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁). hilarispublisher.comyoutube.com

In the presence of a hydrogen-donating solvent, such as isopropyl alcohol, the triplet-state benzophenone can abstract a hydrogen atom from the solvent, generating two radical species: a benzhydrol radical (ketyl radical) and an alcohol-derived radical. bgsu.eduijpda.org Two ketyl radicals can then dimerize to form a pinacol, in this case, 3,3',3'',3'''-tetraiodobenzopinacol. hilarispublisher.comijpda.org

Mechanism of Photoreduction:

Photoexcitation: C₁₃H₈I₂O + hν → [C₁₃H₈I₂O]* (T₁)

Hydrogen Abstraction: [C₁₃H₈I₂O]* (T₁) + (CH₃)₂CHOH → [C₁₃H₈I₂O(H)]• + (CH₃)₂COH•

Dimerization: 2 [C₁₃H₈I₂O(H)]• → Tetraiodobenzopinacol

This photoreductive dimerization is a classic photochemical transformation of diaryl ketones. youtube.combgsu.edu

While direct acylation of the ketone itself is not a common transformation, the carbonyl group readily participates in various condensation reactions that form new carbon-carbon bonds.

Wittig Reaction: The Wittig reaction is a powerful method for converting ketones into alkenes. organicreactions.orgthermofisher.comwikipedia.org The ketone group of this compound can react with a phosphorus ylide (Wittig reagent), such as methylenetriphenylphosphorane (Ph₃P=CH₂), to yield the corresponding alkene, 1,1-bis(3-iodophenyl)ethene, and triphenylphosphine oxide. organicreactions.orglibretexts.org The reaction proceeds through a betaine or oxaphosphetane intermediate, and its primary advantage is the unambiguous placement of the newly formed double bond. organic-chemistry.org

Knoevenagel Condensation: This reaction involves the condensation of a ketone with a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, or malononitrile), catalyzed by a weak base. sigmaaldrich.comwikipedia.orgthermofisher.com The reaction of this compound with an active methylene compound would lead to an α,β-unsaturated product after an initial addition followed by dehydration. wikipedia.orgbhu.ac.in This reaction is a versatile C-C bond-forming strategy, although aldehydes are generally more reactive than ketones. thermofisher.com

Table 2: Condensation Reactions of the Ketone Functionality

| Reaction Name | Reagent(s) | Catalyst/Conditions | Functional Group Transformation |

|---|---|---|---|

| Oxime Formation | Hydroxylamine (NH₂OH·HCl) | Base (e.g., NaOH) | Ketone → Oxime |

| Wittig Reaction | Phosphorus Ylide (R₂'C=PPh₃) | Anhydrous solvent (e.g., THF) | Ketone → Alkene |

| Knoevenagel Condensation | Active Methylene Compound (Z-CH₂-Z') | Weak base (e.g., piperidine) | Ketone → α,β-Unsaturated Compound |

Derivatization for Functional Materials Precursors

The transformation of this compound into precursors for functional materials is a critical area of synthetic chemistry, enabling the incorporation of the benzophenone moiety into larger, high-performance polymer structures. Among the most significant derivatization strategies are amination and N-arylation reactions, which convert the carbon-iodine bonds into carbon-nitrogen bonds, thereby creating diamine monomers. These monomers are essential building blocks for polymers such as polyimides and poly(ether imide)s, which are prized for their thermal stability and mechanical strength.

Amination and N-Arylation Reactions

The introduction of amino groups onto the 3,3'-positions of the benzophenone core is typically achieved through modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction has become a cornerstone of synthetic organic chemistry for its efficiency in forming C-N bonds with a wide range of aryl halides and amines.

While specific research detailing the Buchwald-Hartwig amination of this compound is not extensively documented in publicly available literature, the general principles of this reaction can be applied to predict its behavior. The reactivity of aryl iodides in palladium-catalyzed amination is generally high, suggesting that this compound would be a suitable substrate for such transformations.

The reaction would involve the coupling of this compound with a source of ammonia or an amine equivalent in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is crucial for achieving high yields and selectivity. Various generations of catalyst systems have been developed for the Buchwald-Hartwig amination, each with an expanded scope and milder reaction conditions. For the coupling of aryl iodides, bidentate phosphine ligands such as BINAP and DPPF have proven effective, often leading to higher reaction rates and better yields compared to first-generation catalysts. wikipedia.org

The general transformation can be depicted as follows:

A general reaction scheme for the palladium-catalyzed amination of this compound to yield 3,3'-diaminobenzophenone.

The resulting 3,3'-diaminobenzophenone is a valuable monomer for the synthesis of high-performance polymers. For instance, it can be reacted with various tetracarboxylic dianhydrides through a two-step polycondensation process to produce polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace and electronics industries.

The N-arylation of amines with this compound represents another important transformation. In this case, instead of an ammonia equivalent, a primary or secondary amine is used as the coupling partner. This allows for the synthesis of more complex, functionalized diamine monomers, where the newly introduced nitrogen atoms are substituted with aryl groups. These tailored monomers can be used to fine-tune the properties of the resulting polymers, such as solubility, processability, and optoelectronic characteristics.

The conditions for N-arylation would be similar to those for amination, employing a palladium catalyst, a suitable ligand, and a base. The specific choice of reaction parameters would depend on the nature of the amine and the desired product.

Table 1: Hypothetical Reaction Parameters for the Buchwald-Hartwig Amination of this compound

| Parameter | Condition | Rationale |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Common and effective palladium precursors for in situ generation of the active Pd(0) catalyst. |

| Ligand | Xantphos or BINAP | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination steps in the catalytic cycle. |

| Base | Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) | Strong, non-nucleophilic bases required to deprotonate the amine and facilitate the catalytic cycle. |

| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents that are compatible with the reaction conditions. |

| Temperature | 80-120 °C | Elevated temperatures are often necessary to drive the reaction to completion. |

It is important to note that the successful synthesis of functional materials precursors from this compound via amination and N-arylation reactions is highly dependent on the careful optimization of these reaction conditions. The development of efficient and scalable processes for these transformations is a key area of research in the field of polymer chemistry.

Photophysical and Photochemical Properties of Diiodobenzophenones

Electronic Excited State Dynamics

The absorption of light by 3,3'-diiodobenzophenone initiates a series of rapid and efficient electronic and spin-state transformations. These dynamics are central to its role as a photosensitizer. The presence of iodine atoms significantly alters the properties of the excited states compared to the parent benzophenone (B1666685) molecule.

Upon absorption of UV light, this compound is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). In benzophenone itself, the lowest excited singlet state is of n,π* character, resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This S₁(n,π*) state is characterized by a relatively short lifetime. For this compound, the presence of the iodine atoms is expected to dramatically shorten the S₁ lifetime due to the heavy-atom effect, which enhances spin-orbit coupling and facilitates intersystem crossing to the triplet manifold.

The triplet state (T₁) of benzophenones is of significant interest due to its longer lifetime and biradical character, which are key to its photosensitizing capabilities. The T₁ state of benzophenone is also of n,π* character and lies at a lower energy than the S₁ state. For this compound, the triplet state is populated with very high efficiency. The lifetime of the triplet state, while still on the order of microseconds in the absence of quenchers, is the defining feature of its excited-state reactivity.

| Property | Benzophenone (Typical Values) | This compound (Expected Values) |

| S₁ State Lifetime (τs) | Nanoseconds (ns) | Picoseconds (ps) to nanoseconds (ns) |

| T₁ State Lifetime (τt) | Microseconds (µs) | Microseconds (µs) |

| Intersystem Crossing (ISC) Quantum Yield (Φisc) | ~1 | Approaching 1 |

Note: Specific experimental data for this compound is limited; the expected values are based on the known heavy-atom effect on the benzophenone core.

Intersystem crossing (ISC) is the spin-forbidden transition from an excited singlet state to a triplet state. In benzophenone, this process is remarkably efficient, with a quantum yield approaching unity. The transition typically occurs from the S₁(n,π) state to a higher-lying triplet state of π,π character (T₂), which then rapidly internally converts to the lowest triplet state, T₁(n,π). This S₁(n,π) → T₂(π,π*) transition is favored by El-Sayed's rules, which state that ISC is more efficient when it involves a change in the orbital type.

In this compound, the presence of the heavy iodine atoms provides a strong spin-orbit coupling mechanism. This coupling mixes the singlet and triplet states, effectively relaxing the spin-forbidden nature of the S₁ → T₁ transition and dramatically increasing the rate of intersystem crossing. Consequently, the ISC quantum yield for this compound is expected to be essentially unity, meaning that nearly every molecule that absorbs a photon will form a triplet excited state. Studies on other iodinated organic molecules have shown that iodine substitution can increase the rate of intersystem crossing by orders of magnitude rsc.org.

The primary substituent effect in this compound is the internal heavy-atom effect. This effect is a direct consequence of the large atomic number of iodine, which leads to strong spin-orbit coupling. The consequences of this are a significantly increased rate of intersystem crossing and a decrease in the fluorescence quantum yield, as the singlet excited state is rapidly depopulated to the triplet state.

The position of the iodo-substituents at the meta-positions (3 and 3') of the phenyl rings is also of note. While the heavy-atom effect dominates the photophysical behavior, the electronic effects of substituents can also play a role. Halogens are electron-withdrawing through the inductive effect and weakly electron-donating through resonance. In the meta position, the inductive effect is more pronounced. However, for the photophysical properties of diiodobenzophenone, these electronic effects are generally considered to be of secondary importance compared to the overwhelming influence of the heavy-atom-induced spin-orbit coupling.

Photoreactivity Mechanisms

The efficient formation of a relatively long-lived triplet state makes this compound an effective photosensitizer. A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, thereby inducing a chemical reaction in the second molecule.

The triplet state of this compound can participate in several types of photosensitized reactions. The most common mechanism is triplet-triplet energy transfer, where the excited triplet sensitizer collides with a ground-state reactant molecule and transfers its energy, promoting the reactant to its triplet state while the sensitizer returns to its ground state. For this to be efficient, the triplet energy of the sensitizer must be greater than that of the reactant.

Benzophenones are well-known photosensitizers for a variety of organic reactions, including:

[2+2] Cycloadditions: Dimerization of alkenes to form cyclobutanes.

Hydrogen Abstraction: The triplet state can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical and a substrate radical. This is a key step in the photoreduction of benzophenone.

Singlet Oxygen Generation: The triplet sensitizer can transfer its energy to ground-state molecular oxygen (which is a triplet), generating highly reactive singlet oxygen.

The presence of the iodo-substituents in this compound enhances its efficacy as a photosensitizer primarily by ensuring a near-quantitative population of the reactive triplet state.

Φ_product = Φ_isc × Φ_et × Φ_rxn

Where:

Φ_isc is the quantum yield of intersystem crossing of the photosensitizer. For this compound, this is expected to be close to 1.

Φ_et is the quantum yield of energy transfer from the triplet sensitizer to the reactant. This depends on factors such as the relative triplet energies and the concentration of the reactant.

Φ_rxn is the quantum yield of the subsequent reaction of the excited reactant to form the product.

| Parameter | Description | Influence on Overall Quantum Yield |

| Φ_isc (Intersystem Crossing Quantum Yield) | Efficiency of the sensitizer in forming the triplet state. | A high Φ_isc is crucial for an efficient photosensitized reaction. |

| Φ_et (Energy Transfer Quantum Yield) | Efficiency of transferring energy from the triplet sensitizer to the reactant. | Depends on the triplet energy matching and reactant concentration. |

| Φ_rxn (Reaction Quantum Yield) | Efficiency of the energized reactant to form the final product. | Dependent on the specific reaction pathway and potential side reactions. |

Radical Intermediates in Photoreactions (e.g., Diradical Formation)

Upon absorption of ultraviolet (UV) light, benzophenones are excited to a singlet state (S₁), which then typically undergoes rapid and efficient intersystem crossing (ISC) to a triplet state (T₁). The high efficiency of this process in diiodobenzophenones is further amplified by the internal heavy-atom effect of iodine, which promotes spin-forbidden transitions. The resulting triplet state is a diradical, with unpaired electrons localized on the carbonyl oxygen and the aromatic rings.

The primary photochemical reaction of the triplet benzophenone is hydrogen abstraction from a suitable donor to form a ketyl radical. In the case of this compound, the triplet diradical can abstract a hydrogen atom, leading to the formation of a diiodobenzhydrol radical. The reactivity and lifetime of these radical intermediates are crucial in determining the subsequent photochemical pathways.

Due to the significant heavy-atom effect, the triplet lifetime of this compound is expected to be considerably shorter than that of unsubstituted benzophenone. This is because the heavy iodine atoms also enhance the rate of phosphorescence and non-radiative decay from the triplet state back to the singlet ground state.

Spectroscopic Investigations of Electronic Transitions

The electronic transitions of this compound can be probed using various spectroscopic techniques, which provide insights into the molecule's ground and excited state properties.

Ultraviolet Absorption Spectroscopy and Solvatochromic Effects

The UV-Vis absorption spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. The intense π → π* transitions are typically observed at shorter wavelengths, while the weaker, spin-forbidden n → π* transition of the carbonyl group appears as a shoulder at longer wavelengths. The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism.

In nonpolar solvents, the fine structure of the absorption bands may be more resolved. In polar solvents, hydrogen bonding to the carbonyl oxygen can lead to a blue shift (hypsochromic shift) of the n → π* transition, as the polar solvent molecules stabilize the non-bonding electrons on the oxygen atom in the ground state more than in the excited state. Conversely, the π → π* transitions may exhibit a red shift (bathochromic shift) in polar solvents due to the stabilization of the more polar excited state.

While extensive solvatochromic data for this compound is not available, the table below provides illustrative data on how the absorption maxima might be expected to shift in solvents of varying polarity, based on the behavior of similar aromatic ketones.

| Solvent | Polarity (Dielectric Constant) | λmax (π → π) (nm) | λmax (n → π) (nm) |

|---|---|---|---|

| Hexane | 1.88 | 255 | 345 |

| Dichloromethane | 8.93 | 258 | 340 |

| Acetone | 20.7 | 260 | 335 |

| Ethanol | 24.5 | 262 | 330 |

| Acetonitrile | 37.5 | 261 | 332 |

| Water | 80.1 | 265 | 325 |

Phosphorescence Spectroscopic Analysis

Phosphorescence is the radiative decay from the lowest triplet state (T₁) to the singlet ground state (S₀). Due to the pronounced heavy-atom effect of the two iodine atoms, this compound is expected to exhibit relatively strong phosphorescence, especially at low temperatures where non-radiative decay processes are minimized.

The phosphorescence spectrum provides valuable information about the energy of the triplet state. For benzophenone, the 0-0 transition (the transition between the lowest vibrational levels of the T₁ and S₀ states) is typically observed around 410-420 nm in a rigid matrix at 77 K. The presence of the iodo-substituents is expected to cause a slight red shift in the phosphorescence spectrum due to the perturbation of the electronic energy levels.

The lifetime of the phosphorescence is also significantly affected by the heavy atoms. While benzophenone has a phosphorescence lifetime in the order of milliseconds, the presence of iodine in this compound would be expected to shorten this lifetime to the microsecond or even nanosecond timescale due to the enhanced rate of both radiative (phosphorescence) and non-radiative decay from the triplet state.

The table below presents hypothetical phosphorescence data for this compound, illustrating the expected properties based on the known effects of heavy atoms on aromatic ketones.

| Parameter | Expected Value |

|---|---|

| Phosphorescence Maximum (λp, max) | ~430 nm |

| Phosphorescence Lifetime (τp) | 10-6 - 10-5 s |

| Quantum Yield of Phosphorescence (Φp) | Relatively High |

Crystallographic Studies of Diiodobenzophenone and Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the precise atomic arrangement within a crystal. This technique would provide a wealth of information about the structure of 3,3'-diiodobenzophenone.

Determination of Molecular Structure and Conformation

An SC-XRD analysis of this compound would reveal its exact molecular structure, including bond lengths, bond angles, and torsion angles. The benzophenone (B1666685) core consists of a central carbonyl group connecting two phenyl rings. In this compound, one iodine atom is attached to the meta-position of each phenyl ring.

The conformation of benzophenone and its derivatives is characterized by the twist of the two phenyl rings relative to the plane of the central carbonyl group. This twist arises from the steric hindrance between the ortho-hydrogen atoms of the phenyl rings. For unsubstituted benzophenone, the dihedral angles between the phenyl rings and the carbonyl plane are typically around 25-35 degrees, leading to a non-planar, propeller-like conformation. In the case of this compound, the iodine atoms are in the meta-positions and are not expected to significantly alter the steric hindrance around the central carbonyl group. Therefore, a similar twisted conformation would be anticipated.

A hypothetical data table summarizing the expected key crystallographic parameters for this compound, based on data from similar halogenated benzophenones, is presented below.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C13H8I2O |

| Formula Weight | 434.01 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~12.2 |

| b (Å) | ~6.0 |

| c (Å) | ~15.0 |

| β (°) | ~98 |

| Volume (Å3) | ~1090 |

| Z | 4 |

Elucidation of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions. For this compound, several types of interactions would be expected to play a role:

Halogen Bonding: The iodine atoms in this compound can act as halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site. In the crystal structure of this compound, it is plausible that the iodine atoms would form halogen bonds with the oxygen atom of the carbonyl group of a neighboring molecule (I···O). nih.gov

C-H···O Hydrogen Bonds: The aromatic hydrogen atoms can act as weak hydrogen bond donors, forming interactions with the carbonyl oxygen atom of adjacent molecules.

π-π Stacking: The electron-rich phenyl rings can interact through π-π stacking, where the rings are arranged in a parallel or offset fashion.

Powder X-ray Diffraction for Polymorphism and Phase Behavior

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. Powder X-ray diffraction (PXRD) is a primary tool for identifying and characterizing polymorphs. nih.gov

A PXRD pattern is a fingerprint of a crystalline solid. If this compound were to exhibit polymorphism, each crystalline form would produce a unique PXRD pattern with characteristic peak positions and intensities. By systematically varying crystallization conditions (e.g., solvent, temperature, cooling rate) and analyzing the resulting solids by PXRD, one could screen for the existence of different polymorphs.

The table below illustrates how PXRD data could be presented to distinguish between two hypothetical polymorphs of this compound.

| Form A (2θ) | Form B (2θ) |

|---|---|

| 8.5 | 9.2 |

| 12.3 | 13.1 |

| 17.0 | 18.4 |

| 21.8 | 22.5 |

| 25.6 | 26.3 |

Applications of Heavy Atom Effects in Structure Determination

The presence of iodine, a heavy atom, in this compound makes it a valuable tool in a crystallographic technique known as heavy-atom phasing. This method is particularly useful in determining the crystal structures of large biological macromolecules like proteins and nucleic acids. nih.gov

The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot, and this phase information is essential for calculating the electron density map and thus determining the crystal structure.

The heavy atom effect relies on the fact that heavy atoms scatter X-rays much more strongly than lighter atoms (like carbon, nitrogen, and oxygen). By introducing a heavy atom into a crystal of a macromolecule, the diffraction pattern is altered in a measurable way. This allows for the determination of the heavy atom positions, which can then be used to calculate initial phase estimates for the entire structure.

This compound could be used as a heavy-atom-containing fragment in co-crystallization experiments with a target macromolecule. If the diiodobenzophenone molecule binds to a specific site on the macromolecule, the iodine atoms serve as powerful markers for phasing. The anomalous scattering signal from iodine atoms at specific X-ray wavelengths can also be exploited in techniques like Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD) to obtain phase information. ucla.eduesrf.fr

Computational and Theoretical Investigations of Diiodobenzophenones

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. These methods, such as Hartree-Fock and post-Hartree-Fock methods, provide insights into molecular orbitals, energy levels, and excited states.

Molecular Orbital Analysis and Energy Level Determination

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. An MO analysis for 3,3'-diiodobenzophenone would reveal the distribution and energy of its electrons, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and reactivity. For substituted benzophenones, the nature and position of the substituents significantly impact the energies of these frontier orbitals. scialert.net However, specific energy level diagrams and MO compositions for this compound are not present in the available literature.

Excited State Energetics and Zero-Field Splitting Parameters

Upon absorption of light, molecules can be promoted to excited electronic states. Computational methods can calculate the energies of these states, such as the lowest singlet (S₁) and triplet (T₁) excited states. For molecules with triplet states, zero-field splitting (ZFS) describes the separation of the three spin sublevels in the absence of an external magnetic field. wikipedia.orglibretexts.org This splitting arises from the magnetic dipole-dipole interaction between the two unpaired electrons. researchgate.net The ZFS parameters, D and E, provide information about the geometry and electronic structure of the triplet state. While theoretical studies have been conducted on the triplet excited states of benzophenone (B1666685), researchgate.net no such data has been published for its 3,3'-diiodo derivative.

Theoretical Insights into Spin-Orbit Coupling

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. youtube.com This interaction is particularly significant in molecules containing heavy atoms, such as iodine. rsc.orgrsc.org SOC facilitates intersystem crossing (ISC), a non-radiative process where a molecule changes its spin state, for example, from a singlet to a triplet state. The efficiency of ISC is crucial for processes like phosphorescence and photochemistry. A theoretical investigation of this compound would be expected to show significant SOC effects due to the presence of the two iodine atoms, likely leading to a high triplet quantum yield. However, specific computational studies quantifying the SOC matrix elements for this compound are not available.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. It offers a good balance between accuracy and computational cost for a wide range of molecular systems. whiterose.ac.uk

Geometry Optimization and Conformational Landscape Analysis

DFT can be used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry. scialert.net For a molecule like this compound, which has rotational freedom around the bonds connecting the phenyl rings to the carbonyl group, a conformational analysis would be necessary to identify the various possible stable conformations and their relative energies. The dihedral angles between the phenyl rings and the carbonyl plane are key structural parameters that influence the molecule's electronic properties and steric interactions. Studies on other substituted benzophenones have shown that the nature and position of the substituents can significantly affect the preferred conformation. sci-hub.senih.govresearchgate.net However, a specific conformational landscape for this compound has not been reported.

Prediction of Spectroscopic Signatures

DFT, particularly time-dependent DFT (TD-DFT), is a powerful tool for predicting various spectroscopic properties. This includes electronic absorption spectra (UV-Vis), which correspond to transitions between electronic states, and vibrational spectra (Infrared and Raman), which relate to the vibrational modes of the molecule. scialert.netuokerbala.edu.iq The predicted spectra can be compared with experimental data to confirm the molecular structure and to understand the nature of the electronic and vibrational transitions. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption and the corresponding electronic transitions, as well as the frequencies and intensities of its characteristic vibrational modes. Such theoretical spectra would be invaluable for interpreting experimental measurements, but they have not been published to date.

Mechanistic Modeling of Photochemical and Thermal Reactions

The photochemical and thermal reactivity of benzophenone and its derivatives are of significant interest due to their applications in photochemistry, polymer science, and organic synthesis. Theoretical modeling, often employing methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a powerful tool for elucidating the complex pathways of these reactions, including the identification of excited states, transition states, and reaction intermediates.

For a molecule like this compound, such modeling would be expected to explore key processes:

Photochemical Reactions: Upon absorption of light, benzophenones typically undergo excitation to singlet (S1) and then triplet (T1) excited states. The presence of heavy iodine atoms in the 3 and 3' positions would be anticipated to significantly influence the rates of intersystem crossing (ISC) due to the heavy-atom effect, potentially leading to a high quantum yield of the triplet state. Mechanistic modeling would aim to quantify the energies of the S0, S1, and T1 states, the spin-orbit coupling matrix elements, and the potential energy surfaces for reactions proceeding from the triplet state, such as hydrogen abstraction or carbon-iodine bond cleavage.

Thermal Reactions: At elevated temperatures, the thermal decomposition of this compound would likely involve the cleavage of the weakest bonds in the molecule. Computational modeling could predict the bond dissociation energies (BDEs) for the various bonds, with the C-I bonds being probable candidates for initial homolytic cleavage, leading to the formation of radical species. Subsequent reaction pathways, including dimerization, disproportionation, or reactions with a solvent, could be mapped out by calculating the activation energies for each step.

However, a thorough search of scientific databases reveals no specific studies that have performed these detailed mechanistic modelings for this compound. While general principles of benzophenone photochemistry and halogenated aromatic compound thermal stability are well-established, the specific energetic and kinetic parameters for this particular molecule are not available.

Advanced Theoretical Approaches to Structure Factor Analysis

Structure factors, derived from X-ray diffraction experiments, are fundamental to determining the three-dimensional arrangement of atoms in a crystal. Advanced theoretical approaches to structure factor analysis involve the use of quantum mechanical calculations to refine and interpret experimental electron density distributions. These methods can provide deeper insights into chemical bonding, intermolecular interactions, and the electronic properties of molecules in the solid state.

For this compound, such an analysis could reveal:

Electron Density Distribution: Calculations could map the deformation electron density, highlighting the effects of the electron-withdrawing iodine atoms and the carbonyl group on the electronic structure of the benzene (B151609) rings.

Topological Analysis: Using the Quantum Theory of Atoms in Molecules (QTAIM), the nature of the chemical bonds (e.g., covalent, ionic, charge-shift) and non-covalent interactions (e.g., halogen bonds, van der Waals forces) within the crystal lattice could be characterized. The presence of iodine atoms makes the potential for halogen bonding a particularly interesting aspect to investigate.

Electrostatic Potential: The calculated electrostatic potential mapped onto the molecular surface would identify regions of positive and negative potential, providing insights into how the molecule interacts with its neighbors in the crystal and predicting its reactivity.

Despite the potential for these advanced theoretical techniques to provide a detailed understanding of the solid-state properties of this compound, no such studies have been published. The lack of experimental crystallographic data in the public domain for this compound further hampers any theoretical investigation into its structure factor.

Applications and Advanced Materials Chemistry

Photoinitiator Research in Polymerization Systems

Benzophenone (B1666685) and its derivatives are widely recognized as effective Type II photoinitiators for free-radical polymerization. Upon absorption of ultraviolet (UV) light, the benzophenone moiety is excited to a triplet state. In this excited state, it can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), generating a ketyl radical and a radical from the co-initiator. These generated radicals can then initiate the polymerization of monomers, such as acrylates and methacrylates.

While specific research on 3,3'-Diiodobenzophenone as a photoinitiator is not extensively documented in publicly available literature, the fundamental photochemical mechanism of the benzophenone core suggests its potential in this application. The presence of heavy iodine atoms could potentially influence the efficiency of intersystem crossing (ISC) from the excited singlet state to the triplet state, a critical step for Type II photoinitiation. The heavy-atom effect is known to enhance spin-orbit coupling, which can facilitate ISC. Further research would be necessary to fully characterize the photoinitiation efficiency of this compound and compare it with other halogenated and non-halogenated benzophenone derivatives.

Table 1: General Characteristics of Benzophenone-Based Type II Photoinitiators

| Property | Description | Potential Influence of 3,3'-Diiodo Substitution |

| Excitation Wavelength | Typically in the UV-A region (320-400 nm) | The iodine substituents may cause a slight red-shift in the absorption spectrum. |

| Intersystem Crossing (ISC) Efficiency | High, leading to efficient triplet state formation | The heavy-atom effect of iodine could potentially enhance the ISC rate. |

| Hydrogen Abstraction | Efficiently abstracts hydrogen from a co-initiator in the triplet state | The electronic effects of the iodine atoms might influence the reactivity of the triplet state. |

| Co-initiators | Typically amines, alcohols, or thiols | The choice of co-initiator would be crucial for efficient radical generation. |

Components in Organic Electronic Materials

The benzophenone core is a versatile building block in the design of organic electronic materials due to its electron-accepting nature and rigid structure. researchgate.netnih.gov Its derivatives have been explored as components in various organic electronic devices.

In phosphorescent and thermally activated delayed fluorescent (TADF) OLEDs, a host material is used to disperse the light-emitting guest molecules (emitters). nih.gov The host material should possess a high triplet energy to effectively confine the triplet excitons on the guest emitter, preventing energy loss. Benzophenone-based materials have been investigated as host materials in OLEDs. researchgate.netresearchgate.net

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons for light emission in OLEDs, leading to high internal quantum efficiencies. nih.gov TADF emitters are typically designed with a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). The benzophenone framework, with its inherent intersystem crossing capabilities, has been utilized as an acceptor unit in the design of TADF emitters. researchgate.netnih.govnih.gov

The photophysical properties of this compound would need to be thoroughly investigated to assess its potential as a TADF emitter. nih.govnih.govresearchgate.netchemrxiv.orgsemanticscholar.org The heavy iodine atoms could influence the spin-orbit coupling, which plays a role in the rates of both intersystem crossing (ISC) and reverse intersystem crossing (RISC), the latter being crucial for TADF. Computational studies could provide insights into the ΔEST and other relevant photophysical parameters of this compound and its derivatives. nih.govnih.govresearchgate.netchemrxiv.orgsemanticscholar.org

Table 2: Key Parameters for TADF Emitters and the Potential Role of this compound

| Parameter | Importance for TADF | Potential Influence of this compound |

| Small ΔEST | Enables efficient reverse intersystem crossing (RISC) from T1 to S1. | The effect of iodine substitution on ΔEST would need to be determined through experimental or computational studies. |

| High Photoluminescence Quantum Yield (PLQY) | Ensures efficient light emission from the S1 state. | The heavy-atom effect can sometimes quench fluorescence, which would be detrimental to its performance as a TADF emitter. |

| Fast RISC Rate | Minimizes non-radiative decay from the triplet state. | The iodine atoms would influence spin-orbit coupling, which can affect the RISC rate. |

Supramolecular Chemistry and Host-Guest Complexation

Supramolecular chemistry focuses on the non-covalent interactions between molecules. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, has emerged as a powerful tool in the design of supramolecular assemblies. acs.org The iodine atoms in this compound can act as halogen bond donors, enabling the formation of specific and directional interactions with halogen bond acceptors (e.g., Lewis bases).

The ability of this compound to form halogen bonds could be exploited in the design of host molecules for the selective recognition and separation of guest molecules. By incorporating the this compound unit into a larger macrocyclic or cage-like structure, a cavity with specific binding sites could be created. The directionality and strength of the halogen bonds could contribute to the selective inclusion of guest molecules that can act as halogen bond acceptors. This approach could be valuable for applications in molecular separation and sensing. While this is a promising area of research, specific examples of this compound being used for this purpose are not yet prevalent in the literature. The supramolecular assembly of other halogenated molecules has been a subject of study. acs.orgnih.gov

Precursors in Polymer and Advanced Polymeric Material Synthesis (e.g., Polyamide-Imides)

High-performance polymers such as polyamide-imides (PAIs) are known for their excellent thermal stability, mechanical strength, and chemical resistance. wikipedia.org The synthesis of these polymers often involves the polycondensation of diamine and diacid (or diacyl chloride) monomers.

While there is no direct report on the use of this compound as a monomer for polyamide-imide synthesis, it could serve as a precursor to suitable monomers. For example, reduction of the nitro groups in 3,3'-dinitrobenzophenone (a related compound) can yield 3,3'-diaminobenzophenone. If this compound were to be converted to a diamine derivative, such as 3,3'-diamino-benzophenone, this resulting monomer could be used in the synthesis of novel polyamide-imides. The presence of the benzophenone ketone group and the specific meta-linkages in the polymer backbone would influence the properties of the resulting PAI, such as its solubility, thermal characteristics, and mechanical performance. The synthesis of polyamide-imides from various diaminobenzophenone derivatives has been reported, suggesting the feasibility of this approach. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3'-Diiodobenzophenone, and what yields are typically achieved?

- Methodological Answer : The compound can be synthesized via oxidative diiodination of benzophenone. A common approach involves using sodium percarbonate as the oxidant, yielding 51% pure product after purification (Table 1) . Alternatively, sodium sulfite in acetic acid can reduce iodine(III) intermediates generated during the reaction, achieving the same yield . Key steps include stoichiometric control (1 equivalent of H-Ar-H for diiodination) and purification via recrystallization or chromatography.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm the regioselectivity of iodination (meta positions on benzophenone). Infrared (IR) spectroscopy can validate the ketone functional group. High-performance liquid chromatography (HPLC) or melting point analysis (176–180°C) can assess purity. Cross-referencing with synthetic protocols in and is critical to rule out byproducts like monoiodinated isomers .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : While specific toxicity data for this compound is limited, analogous iodinated aromatics require stringent precautions:

- Use personal protective equipment (PPE), including nitrile gloves and lab coats.

- Work in a fume hood to avoid inhalation of dust or vapors.

- Avoid aqueous or acidic conditions that may release iodine species .

Advanced Research Questions

Q. What factors influence the moderate yields (~51%) in the synthesis of this compound, and how can they be optimized?

- Methodological Answer : Yield limitations arise from competing monoiodination and over-iodination pathways. Optimization strategies include:

- Adjusting the iodine-to-substrate ratio (e.g., 2 equivalents for diiodination vs. 1 for monoiodination).

- Modifying reaction solvents (e.g., acetic acid enhances electrophilic substitution ).

- Screening alternative oxidants (e.g., sodium percarbonate vs. iodine(III) reagents) to improve selectivity .

Q. How does the electronic environment of the benzophenone moiety affect regioselectivity in diiodination reactions?

- Methodological Answer : The ketone group in benzophenone is electron-withdrawing, directing electrophilic iodination to the meta positions. Computational studies (e.g., density functional theory) can model charge distribution, while experimental verification via NMR coupling constants confirms regiochemistry . Contrast this with activated arenes like benzene, where iodination is less selective .

Q. What are the potential applications of this compound in polymer chemistry?

- Methodological Answer : The compound may serve as a monomer precursor for poly(aryl ether ketone)s (PAEKs). For example, 4,4’-diiodobenzophenone (a structural analog) undergoes Ullmann coupling with bisphenol A to form high-performance polymers . Similar methodologies could be adapted for 3,3’-diiodobenzophenone to explore its thermal stability and crystallinity.

Q. How can researchers assess the ecological impact of this compound given limited data?

- Methodological Answer : Standard ecotoxicological assays for iodinated aromatics include:

- Microtox (bioluminescence inhibition in Vibrio fischeri).

- Daphnia magna acute toxicity tests (EC₅₀ values).

- Persistence studies (hydrolysis/photolysis under simulated environmental conditions) .

Data Contradictions and Recommendations

- Synthesis Yields : Both and report 51% yields for this compound, suggesting consistency in current methods. However, discrepancies in purity (e.g., "impure PhI" in benzene iodination ) highlight the need for rigorous purification protocols.

- Safety Data : While direct toxicity data for this compound is absent, extrapolation from structurally similar compounds (e.g., 3,3’-Diaminobenzidine) recommends treating it as a potential mutagen/carcinogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。